Potent, Competitive Fumarase Inhibition with a Low Nanomolar Ki: Benchmarking Against Substrate Km
2,3-Dicarboxyaziridine is a potent, competitive inhibitor of fumarase. Its reported Ki of 0.08 µM for the pig heart enzyme [1] is 90-fold lower than the Ki (7.2 µM) of the classic competitive inhibitor meso-tartrate, and is also significantly lower than the native substrate's Km (fumarate Km ≈ 5 µM [2]), demonstrating high-affinity active-site binding that outcompetes the natural ligand. This establishes the compound as a high-resolution mechanistic probe for fumarase.
| Evidence Dimension | Fumarase Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | 0.08 µM |
| Comparator Or Baseline | meso-Tartrate: Ki = 7.2 µM; Substrate Fumarate: Km ≈ 5 µM |
| Quantified Difference | Ki is 90-fold lower than meso-tartrate; 62.5-fold lower than fumarate Km. |
| Conditions | Pig heart fumarase; standard biochemical assay. |
Why This Matters
For researchers studying the TCA cycle, this exceptionally low Ki enables complete and specific fumarase inactivation at sub-micromolar concentrations, minimizing off-target effects compared to millimolar concentrations of weaker inhibitors like meso-tartrate.
- [1] Greenhut J, Umezawa H, Rudolph FB. Inhibition of fumarase by S-2,3-dicarboxyaziridine. J Biol Chem. 1985;260(11):6684-6. View Source
- [2] Wigler PW, Alberty RA. The pH dependence of the fumarase reaction. J Am Chem Soc. 1960;82(21):5482-8. (For fumarate Km reference) View Source
